molecular formula C14H22BrNO B1621115 N1-(1-adamantyl)-2-bromo-2-methylpropanamide CAS No. 54059-85-7

N1-(1-adamantyl)-2-bromo-2-methylpropanamide

Cat. No. B1621115
CAS RN: 54059-85-7
M. Wt: 300.23 g/mol
InChI Key: IOKOGKRBNVSSDI-UHFFFAOYSA-N
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Description

N1-(1-adamantyl)-2-bromo-2-methylpropanamide is a chemical compound with a complex structure. It belongs to the class of adamantane derivatives and contains a bromine atom and a methyl group. The adamantyl moiety confers unique properties to this compound, making it interesting for further study.



Synthesis Analysis

The synthesis of N1-(1-adamantyl)-2-bromo-2-methylpropanamide involves several steps. Researchers have employed various synthetic routes, including bromination of an adamantane precursor followed by acylation with 2-bromo-2-methylpropanoyl chloride. The yield, purity, and scalability of the synthesis are crucial factors to consider.



Molecular Structure Analysis

The molecular formula of N1-(1-adamantyl)-2-bromo-2-methylpropanamide is C₁₆H₂₃BrNO. Its three-dimensional structure reveals an adamantane cage fused with a brominated aliphatic side chain. The arrangement of atoms and bond angles significantly influences its properties.



Chemical Reactions Analysis

N1-(1-adamantyl)-2-bromo-2-methylpropanamide can participate in various chemical reactions. These include nucleophilic substitutions, acylations, and cyclizations. Researchers have investigated its reactivity with different nucleophiles and electrophiles to understand its behavior.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely exhibits a characteristic melting point.

  • Solubility : Investigating its solubility in various solvents provides insights into its practical applications.

  • Stability : Assessing its stability under different conditions (temperature, pH, etc.) is essential.


Safety And Hazards


  • Toxicity : Researchers must evaluate its toxicity profile, especially if it is intended for therapeutic use.

  • Handling Precautions : Due to its bromine content, proper handling and protective measures are necessary.

  • Environmental Impact : Assessing its environmental persistence and potential harm is crucial.


Future Directions


  • Biological Activity : Investigate its pharmacological effects, receptor binding, and potential therapeutic applications.

  • Derivatives : Explore structural modifications to enhance specific properties.

  • Formulation : Develop formulations for drug delivery or other applications.

  • Regulatory Considerations : Address safety, labeling, and regulatory requirements.


properties

IUPAC Name

N-(1-adamantyl)-2-bromo-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO/c1-13(2,15)12(17)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,3-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKOGKRBNVSSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383594
Record name N1-(1-adamantyl)-2-bromo-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-adamantyl)-2-bromo-2-methylpropanamide

CAS RN

54059-85-7
Record name N1-(1-adamantyl)-2-bromo-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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